molecular formula C19H14Cl2F4N2O3 B456959 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone

Cat. No.: B456959
M. Wt: 465.2g/mol
InChI Key: XIHPVAIRWRUKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the benzoyl intermediate: This step involves the reaction of 2,4-dichlorophenol with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the difluoromethyl groups: This is achieved through a reaction with difluoromethylating agents under controlled conditions.

    Cyclization to form the pyrazol ring: The final step involves the cyclization of the intermediate compounds to form the pyrazol ring, often using hydrazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H14Cl2F4N2O3

Molecular Weight

465.2g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(2,4-dichlorophenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C19H14Cl2F4N2O3/c20-12-4-5-15(13(21)7-12)30-9-10-2-1-3-11(6-10)17(28)27-19(29,18(24)25)8-14(26-27)16(22)23/h1-7,16,18,29H,8-9H2

InChI Key

XIHPVAIRWRUKDP-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)C(F)F

Origin of Product

United States

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